molecular formula C10H12FNO B13335796 5-ethoxy-6-fluoro-2,3-dihydro-1H-indole

5-ethoxy-6-fluoro-2,3-dihydro-1H-indole

Cat. No.: B13335796
M. Wt: 181.21 g/mol
InChI Key: LUPKTSWWARHLAJ-UHFFFAOYSA-N
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Description

5-ethoxy-6-fluoro-2,3-dihydro-1H-indole is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have diverse biological activities, making them important in medicinal chemistry .

Preparation Methods

The synthesis of 5-ethoxy-6-fluoro-2,3-dihydro-1H-indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts or solvents.

Chemical Reactions Analysis

5-ethoxy-6-fluoro-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Scientific Research Applications

5-ethoxy-6-fluoro-2,3-dihydro-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-ethoxy-6-fluoro-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

5-ethoxy-6-fluoro-2,3-dihydro-1H-indole can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

5-ethoxy-6-fluoro-2,3-dihydro-1H-indole

InChI

InChI=1S/C10H12FNO/c1-2-13-10-5-7-3-4-12-9(7)6-8(10)11/h5-6,12H,2-4H2,1H3

InChI Key

LUPKTSWWARHLAJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(=C1)CCN2)F

Origin of Product

United States

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